![molecular formula C13H12N2O3 B2508907 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid CAS No. 1469717-00-7](/img/structure/B2508907.png)
2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid
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Overview
Description
Comprehensive Analysis of “2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid”
The compound this compound is a chemical entity that has not been directly studied in the provided papers. However, related compounds and their interactions with acetic acid have been explored. For instance, the interaction of acetic acid with 2-methylaminopyridine and its derivatives has been studied, showing changes in absorption and fluorescence spectra, which could be relevant for understanding the behavior of similar compounds .
Synthesis Analysis
While the exact synthesis of this compound is not detailed, related synthetic pathways are described for compounds with similar structures. For example, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were synthesized from 2-aminopyridines, which could provide insights into potential synthetic routes for the target compound . Additionally, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their oxidation products has been reported, which may share some synthetic similarities .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic methods. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
Chemical reactions involving related compounds have been studied, such as the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides . The interaction of acetic acid with aminopyrimidines has also been explored, showing the formation of hydrogen-bonded complexes and double proton transfer reactions in the excited state . These findings could help predict the reactivity of this compound under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated. For example, the absorption and fluorescence spectra of 1-methyl-2(1H)-pyridinimines and their complexes with acetic acid have been measured, providing data on their photophysical properties . The first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have been reported, which are important for understanding the electronic properties of similar molecules . These studies could inform the properties of this compound.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed synthetic pathways to create derivatives of 2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid, exploring their potential biological activities. For example, the synthesis of new heterocyclic compounds, such as 1,3-oxazepine derivatives, from 6-methyl 2-thiouracil has shown significant antibacterial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Structural Studies and Chemical Properties
Structural studies of related compounds provide insights into their chemical behavior and potential applications. For instance, the crystal structure of fluroxypyr, a compound with a similar functional group, has been analyzed to understand its interaction patterns, which could inform the design of new herbicides with improved efficacy (Park, Choi, Kwon, & Kim, 2016).
Antimicrobial Activity
The synthesis of acyclo C-nucleosides featuring a similar pyrimidinyl moiety has demonstrated antibacterial and antifungal activities, suggesting that derivatives of this compound could be explored for their antimicrobial properties (Shaban, Nasr, & Morgaan, 2000).
Catalysis and Synthesis
Investigations into the reactivity and catalytic applications of related compounds have opened up new avenues for synthesis. For example, research on the ammoxidation of alcohols to nitriles using Cu(II)/pypzacac complexes showcases the potential for catalytic applications of similar compounds in green chemistry and organic synthesis (Xie et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-methylpyrimidin-4-yl)oxyphenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-9-14-7-6-12(15-9)18-11-4-2-10(3-5-11)8-13(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHIUNPZLOFLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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